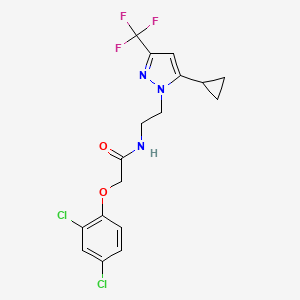

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide is a complex chemical compound characterized by its unique structural elements It contains a pyrazole ring, a cyclopropyl group, and both trifluoromethyl and dichlorophenoxy functionalities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide typically involves multiple reaction steps. A common synthetic route might start with the formation of the pyrazole ring, achieved via cyclization of appropriate precursors under controlled conditions, such as high temperatures and the presence of a catalyst.

Subsequent steps would include the introduction of the cyclopropyl and trifluoromethyl groups via alkylation and halogenation reactions. The final step involves coupling the pyrazole derivative with the dichlorophenoxy acetic acid, usually under the influence of dehydrating agents or coupling reagents like carbodiimides.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve optimization of each reaction step to maximize yield and purity. Techniques such as continuous flow chemistry, high-throughput screening, and the use of robust catalysts might be employed. The purification process would include recrystallization or chromatographic techniques to ensure the compound meets required specifications.

Análisis De Reacciones Químicas

Types of Reactions It Undergoes

Oxidation: : The compound can undergo oxidative reactions, particularly at the pyrazole ring and the cyclopropyl group, leading to the formation of ketones or epoxides.

Reduction: : Reduction reactions can target the carbonyl groups in the molecule, potentially converting them into alcohols.

Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, chromium trioxide.

Reducing agents: : Lithium aluminum hydride, sodium borohydride.

Substitution reactions: : Halides, alkylating agents, and Lewis acids.

Major Products Formed

Oxidation: : Formation of ketones or epoxides.

Reduction: : Production of alcohols.

Substitution: : Various substituted derivatives based on the reagents used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the proliferation of cancer cell lines, including those of breast and lung cancers. The structure-activity relationship (SAR) suggests that modifications to the pyrazole ring can enhance cytotoxicity against specific cancer types. In particular, compounds similar to N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide have demonstrated effective inhibition of tumor growth in vitro and in vivo models .

1.2 Antimicrobial Properties

The compound's pyrazole moiety has been linked to antibacterial and antifungal activities. Studies have shown that pyrazole derivatives can exhibit effective inhibition against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The incorporation of electron-withdrawing groups enhances the antimicrobial potency of these compounds .

1.3 Insecticidal Activity

Recent investigations into the insecticidal properties of related compounds have shown that pyrazole derivatives can act as effective insecticides against agricultural pests. The mechanism often involves disrupting the nervous system of insects, leading to paralysis and death. This application is particularly relevant for developing environmentally friendly pesticides .

Agricultural Applications

2.1 Herbicidal Activity

The compound's structural features suggest potential as a herbicide. The dichlorophenoxy group is known for its herbicidal properties, particularly in selective weed control in crops. Studies have indicated that compounds with similar structures can effectively inhibit the growth of specific weed species without harming crop plants .

2.2 Plant Growth Regulators

Research indicates that certain derivatives can function as plant growth regulators, promoting or inhibiting plant growth depending on their concentration and application method. This dual functionality could be beneficial for optimizing crop yields and managing plant health in agricultural settings .

Material Science Applications

3.1 Polymer Chemistry

This compound has potential applications in polymer chemistry as a stabilizing agent or additive due to its unique chemical structure. Its ability to interact with various polymer matrices could enhance the thermal and mechanical properties of materials .

3.2 Coatings and Adhesives

The compound may also find applications in the formulation of coatings and adhesives, where its chemical stability and resistance to environmental degradation are advantageous. Research into similar compounds has shown their effectiveness in improving adhesion properties while providing protective barriers against moisture and chemicals .

Mecanismo De Acción

The compound’s mechanism of action generally involves binding to specific molecular targets, such as enzymes or receptors. The cyclopropyl and trifluoromethyl groups enhance its ability to interact with hydrophobic pockets, while the dichlorophenoxy acetamide moiety can form hydrogen bonds with active sites. This interaction can inhibit enzyme activity or modulate receptor function, thereby exerting its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-(5-cyclopropyl-3-phenyl-1H-pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide

N-(2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propyl)-2-(2,4-dichlorophenoxy)acetamide

Uniqueness

The unique combination of the trifluoromethyl group and the dichlorophenoxy acetamide moiety in N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide contributes to its distinct chemical properties and potential applications. The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a promising candidate for further development in various fields.

Actividad Biológica

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide is a novel compound with significant potential in pharmacological applications. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H15ClF3N3O, with a molecular weight of 357.76 g/mol. Its structure includes a pyrazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 357.76 g/mol |

| Molecular Formula | C₁₆H₁₅ClF₃N₃O |

| LogP | 3.5862 |

| Polar Surface Area | 37.92 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

Anticancer Activity

Recent studies have indicated that compounds featuring the pyrazole moiety exhibit promising anticancer properties. For instance, derivatives of pyrazole have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers. The inhibition of COX-2 has been correlated with reduced tumor growth and metastasis in preclinical models .

Case Study: COX-2 Inhibition

In a study involving sulfonamide-containing pyrazole derivatives, several compounds demonstrated selective inhibition of COX-2 with IC50 values in the low micromolar range. This suggests that this compound may possess similar inhibitory effects due to its structural similarities to these active compounds .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has also been explored. Pyrazole derivatives are known to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.

Mechanism of Action

The proposed mechanism includes the inhibition of NF-kB signaling pathways, which are crucial for the expression of various inflammatory genes . The presence of the dichlorophenoxy group may enhance its binding affinity to target proteins involved in inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole ring and the acetamide side chain can significantly influence its pharmacological properties.

- Pyrazole Ring Substituents : The trifluoromethyl group at position 3 enhances lipophilicity and may improve bioavailability.

- Dichlorophenoxy Group : This moiety contributes to increased potency against specific targets due to its ability to engage in π-stacking interactions with aromatic residues in proteins.

Research Findings

Recent research has focused on synthesizing various analogs of this compound to evaluate their biological activities systematically. For example:

- Synthesis of Analogues : A series of analogs were synthesized and tested for their anticancer and anti-inflammatory activities, revealing that modifications at the 5-position of the pyrazole ring can lead to significant changes in efficacy .

In Vitro Studies

In vitro assays have demonstrated that certain derivatives exhibit cytotoxicity against cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 µM to 30 µM .

Propiedades

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-(2,4-dichlorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2F3N3O2/c18-11-3-4-14(12(19)7-11)27-9-16(26)23-5-6-25-13(10-1-2-10)8-15(24-25)17(20,21)22/h3-4,7-8,10H,1-2,5-6,9H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPNVCDTUABGDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.